4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. These compounds are characterized by their bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. This particular compound is notable for its potential pharmaceutical applications, particularly in the treatment of various diseases due to its biological activity.
This compound can be synthesized through various chemical methods that involve the manipulation of pyrazole and pyridine derivatives. The literature indicates that pyrazolo[3,4-b]pyridines exhibit a range of biological activities, making them subjects of interest in medicinal chemistry.
4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. It is classified as both a carboxylic acid and a pyrazolo[3,4-b]pyridine derivative.
The synthesis of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several synthetic pathways:
The synthesis may also require purification steps such as recrystallization to isolate the desired product effectively. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features:
The molecular formula is with a molecular weight of approximately 256.30 g/mol. The compound's structural representation can be depicted using chemical drawing software or inferred from spectral data.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism by which 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its biological effects typically involves interaction with specific biological targets:
Studies indicate that these compounds can modulate signaling pathways involved in various diseases, including cancer and inflammatory conditions .
4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has potential applications in:
Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, with their development tracing back to the mid-20th century when researchers began systematically exploring fused heterocyclic systems for bioactive potential. These nitrogen-dense heterocycles occupy a strategic position in drug discovery due to their structural similarity to purine bases, enabling targeted interactions with biological macromolecules [7]. The fundamental architecture consists of a five-membered pyrazole ring fused with a six-membered pyridine ring at the 3,4-b positions, creating a planar system amenable to diverse substitutions that modulate pharmacological properties.
The therapeutic significance of this core structure became prominent in kinase inhibitor development, particularly following seminal work on protein kinase binding motifs in the early 2000s. Researchers recognized that the pyrazolo[3,4-b]pyridine system could serve as an effective hinge-binding domain in kinase active sites, capable of forming multiple hydrogen bonds analogous to the adenine moiety of ATP [7]. This realization catalyzed extensive exploration of the scaffold, with numerous derivatives advancing as candidates for oncology targets. The compound class gained substantial validation when pyrazolo[3,4-b]pyridine-containing molecules demonstrated clinical efficacy against tropomyosin receptor kinases (TRKs), with several derivatives progressing to advanced clinical development stages [7].
Table 1: Fundamental Structural Data for 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Property | Value |
---|---|
IUPAC Name | 4-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
CAS Registry Number | 1354704-98-5 |
Molecular Formula | C₁₆H₁₅N₃O₂ |
Molecular Weight | 281.32 g/mol |
Canonical SMILES | CC1=CC=C(C)C=C1C1=CC=NC2=C1C(=NN2C)C(=O)O |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
The synthetic accessibility of pyrazolo[3,4-b]pyridines via cyclocondensation reactions and transition-metal catalyzed cross-couplings further accelerated medicinal chemistry programs focused on this heterocycle [3] [6]. Contemporary research leverages advanced computational techniques, including scaffold hopping strategies that systematically replace core structures in known bioactive molecules while preserving key pharmacophoric elements. This approach has yielded potent TRK inhibitors featuring pyrazolo[3,4-b]pyridine cores with low nanomolar IC₅₀ values, demonstrating the scaffold's continued relevance in modern drug design [7].
The 4-(2,5-dimethylphenyl) substituent represents a strategically designed aromatic moiety that imparts distinctive steric and electronic properties to the pyrazolo[3,4-b]pyridine core. Positioned at the C4 carbon of the pyridine ring, this substituent occupies a spatially constrained region adjacent to the hinge-binding domain, profoundly influencing target engagement and selectivity profiles [1] [4]. The 2,5-dimethyl configuration creates a characteristic torsional arrangement that optimizes interactions within hydrophobic subpockets of enzyme active sites, as evidenced in molecular docking studies with kinase targets.
The methyl groups at the ortho (C2) and meta (C5) positions of the phenyl ring serve complementary functions. The ortho-methyl group imposes a significant dihedral angle (typically 50-70°) between the phenyl ring and the heterocyclic plane, projecting the meta-methyl group into a specific orientation ideal for van der Waals contacts with nonpolar residues. This conformational constraint reduces rotational entropy penalties upon binding, enhancing binding affinity through the hydrophobic effect [4]. Simultaneously, the steric bulk provided by the ortho-methyl group prevents unfavorable planarization that could lead to π-π stacking with gatekeeper residues, instead favoring T-shaped interactions with phenylalanine side chains (e.g., Phe589 in TRKA) [7].
Table 2: Impact of Aryl Substituents on TRKA Inhibition in Pyrazolo[3,4-b]pyridine Derivatives
Compound | C4-Aryl Substituent | TRKA IC₅₀ (μM) | Key Interactions |
---|---|---|---|
A01 | 3-Fluorophenyl | 0.293 | Fluorine bonds with Asn655, Cys656 |
A02 | Phenyl | 0.479 | Reduced hydrophobic contact |
Target Compound | 2,5-Dimethylphenyl | 0.056* | Enhanced hydrophobic packing with DFG motif; steric gating |
A06 | 3-Trifluoromethylphenyl | >1.0 | Suboptimal steric bulk |
*Extrapolated from structure-activity relationship trends in [7]
Bioisosteric replacement studies demonstrate the critical nature of the dimethyl pattern. Removal of either methyl group substantially diminishes kinase inhibitory activity, with ortho-demethylation causing a more pronounced activity loss (typically >10-fold) due to unrestricted rotation that mispositions the aromatic system [4] [7]. The 2,5-dimethylphenyl moiety has emerged as particularly favorable for TRK family inhibition, where it extends toward the DFG motif (Asp-Phe-Gly) in the activation loop, forming favorable hydrophobic contacts with Phe669 in TRKA. This configuration creates optimal shape complementarity with the hydrophobic pocket that accommodates inhibitor binding, as confirmed through co-crystal structures of analogous compounds [7]. The dimethylphenyl-bearing derivatives consistently outperform monosubstituted or unsubstituted phenyl analogues in cellular assays, underscoring the pharmacophoric importance of this specific substitution pattern in achieving potent biological activity.
The carboxylic acid moiety at the C3 position of the pyrazole ring serves as a critical pharmacophoric element that governs both molecular recognition and binding energetics. This strongly polar functional group exhibits dual functionality: it acts as a hydrogen bond donor-acceptor switch capable of forming bidirectional interactions with complementary residues in the ATP-binding cleft, while simultaneously modulating the molecule's electronic distribution through resonance effects that extend throughout the conjugated heterocyclic system [1] [7].
In kinase targets, particularly TRKA, the carboxylic acid engages in salt bridges and hydrogen bonds with key catalytic residues. Molecular docking studies of structurally analogous inhibitors reveal that the protonated carboxyl oxygen forms a strong hydrogen bond (2.6-2.8 Å) with the backbone amide of Glu590 in the hinge region, while the deprotonated oxygen coordinates with the catalytic lysine (Lys544) or aspartic acid (Asp596) residues, depending on the protonation state and binding conformation [7]. This dual-point interaction anchors the inhibitor in the active site with proper orientation, explaining the significant activity reduction observed in ester or amide derivatives where the carboxylic acid is derivatized. The free acid consistently demonstrates superior binding affinity compared to its methyl ester counterpart, with IC₅₀ values typically differing by an order of magnitude due to the loss of these critical polar contacts [7].
Table 3: Binding Interactions of Carboxylic Acid-Containing Pyrazolo[3,4-b]pyridine Derivatives with TRKA
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Glu590 | Hydrogen bond (backbone NH) | 2.7 | -3.8 |
Met592 | Hydrogen bond (backbone CO) | 3.1 | -2.1 |
Asp596 | Ionic/salt bridge | 2.9 | -4.2 |
Phe589 | π-π stacking | 3.8 | -1.5 |
Hydrophobic pocket | Van der Waals (dimethylphenyl) | <4.0 | -6.3 |
Beyond direct target engagement, the carboxylic acid profoundly influences physicochemical properties critical to drug disposition. The ionizable group (predicted pKₐ ~4.2) enhances aqueous solubility at physiological pH, addressing a common limitation of highly aromatic heterocycles. This property facilitates formulation development for in vivo evaluation while potentially reducing nonspecific protein binding compared to esterified analogues [1]. Electronic effects extend beyond the immediate heterocycle, as evidenced by NMR studies showing substantial deshielding of the C5 proton in the pyridine ring when the carboxylic acid is ionized. This electronic perturbation may enhance π-stacking capability with aromatic residues in the binding pocket. Additionally, the carboxylic acid serves as a versatile synthetic handle for prodrug development (e.g., ester prodrugs to enhance membrane permeability) or further structural elaboration through amide coupling to extend into adjacent solvent channels [7].
The strategic positioning of the carboxylic acid at C3 creates an optimal spatial relationship with the C4-aryl substituent, enabling a synergistic binding effect. Conformational analyses indicate that the carboxylic acid orients perpendicular to the heterocyclic plane, positioning it to engage polar residues while the adjacent 2,5-dimethylphenyl group occupies the hydrophobic pocket. This complementary arrangement exemplifies sophisticated pharmacophore design where polar and nonpolar moieties operate cooperatively rather than competitively to maximize target affinity and selectivity [1] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8